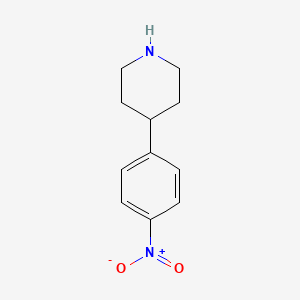

4-(4-Nitrophenyl)piperidine

Overview

Description

4-(4-Nitrophenyl)piperidine (CAS 26905-03-3) is a piperidine derivative with a nitro-substituted phenyl group at the 4-position. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly for drugs with analgesic and anti-inflammatory activities . The hydrochloride salt form (CAS 883194-93-2) has enhanced solubility in polar solvents like water and alcohol, making it suitable for formulation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Nitrophenyl)piperidine involves the reaction of 4-chloronitrobenzene with piperidine. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

4-chloronitrobenzene+piperidine→this compound+HCl

The mixture is heated to reflux under nitrogen for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles, depending on the desired substitution.

Oxidation: Sodium chlorite, acetonitrile as solvent.

Major Products Formed

Reduction: 4-(4-Aminophenyl)piperidine.

Substitution: Various substituted piperidine derivatives.

Oxidation: Piperidinone derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(4-Nitrophenyl)piperidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its role is particularly prominent in the development of:

- Analgesics: Compounds designed to relieve pain.

- Anti-inflammatory Drugs: Medications aimed at reducing inflammation.

The compound's ability to modify biological activity makes it valuable in drug design and optimization processes. For instance, it is involved in the synthesis of apixaban, an anticoagulant that inhibits blood coagulation factor Xa, showcasing its significance in therapeutic applications related to cardiovascular health .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its structural properties allow researchers to create derivatives that can exhibit unique chemical behaviors. This application is critical for:

- Developing New Chemical Entities: Researchers can explore novel compounds with potential therapeutic effects.

- Creating Agrochemicals: The compound's derivatives are also used in agricultural chemistry for pest control and crop protection formulations .

Material Science

The compound finds applications in material science, particularly in the formulation of polymers and composites. Its incorporation can enhance:

- Mechanical Properties: Improving strength and durability.

- Thermal Stability: Essential for materials used in high-temperature environments, such as automotive and aerospace industries .

Biochemical Research

In biochemical studies, this compound acts as a reagent for various assays. Its applications include:

- Studying Enzyme Activity: It helps researchers understand the mechanisms of enzyme function and inhibition.

- Investigating Protein Interactions: This is crucial for drug discovery processes where understanding molecular interactions can lead to the development of new therapeutic agents .

Analytical Chemistry

The compound is employed in analytical techniques to detect and quantify specific substances. Its utility includes:

- Quality Control: Ensuring the purity and concentration of pharmaceutical products.

- Method Development: Assisting in the establishment of reliable analytical methods for various industries .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhances drug efficacy |

| Organic Synthesis | Building block for complex molecules | Facilitates novel compound creation |

| Material Science | Polymer formulation | Improves strength and thermal stability |

| Biochemical Research | Enzyme assays and protein interaction studies | Aids drug discovery |

| Analytical Chemistry | Detection and quantification methods | Ensures quality control |

Case Study 1: Synthesis of Apixaban

Research demonstrated that this compound is integral to synthesizing apixaban, showcasing its role in developing effective anticoagulants. Studies highlighted its impact on pharmacokinetics and bioavailability, crucial for therapeutic efficacy.

Case Study 2: Enzyme Inhibition Studies

Investigations into the compound’s interaction with phosphodiesterase enzymes revealed its potential as an enzyme inhibitor, suggesting applications in treating conditions like erectile dysfunction and other disorders linked to phosphodiesterase activity .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)piperidine vs. Benzimidazolinyl Piperidine Derivatives

- Anti-ulcer activity: In dihydropyrimidinone-piperidine hybrids, the 4-nitrophenyl substitution (Compound 3 in ) showed significant efficacy, likely due to the nitro group’s ability to stabilize charge-transfer interactions in the gastric mucosa .

This compound vs. 4-(4-Trifluoromethoxy-phenyl)piperidine

- The trifluoromethoxy group in 4-(4-Trifluoromethoxy-phenyl)piperidine (C₁₂H₁₄F₃NO, MW 257.24) enhances metabolic stability and lipophilicity compared to the nitro group. Fluorinated analogs are preferred in drug development for their resistance to enzymatic degradation .

This compound vs. 4-(4-Fluorophenyl)piperidine

- Fluorophenyl derivatives are often explored for CNS drugs due to improved blood-brain barrier penetration .

Research Findings and Challenges

- Nitro Group Limitations : While effective in enhancing binding affinity, nitro groups can form toxic metabolites (e.g., hydroxylamines) upon reduction .

- Structural Optimization : Fluorinated or methoxy-substituted analogs address toxicity but may require additional synthetic steps .

- Activity-Stability Trade-offs : Nitro-substituted compounds show potent anti-ulcer activity but face stability challenges compared to fluorinated derivatives .

Biological Activity

4-(4-Nitrophenyl)piperidine, a compound with the molecular formula C11H14N2O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is characterized by a piperidine ring substituted with a nitrophenyl group at the 4-position. This structure contributes to its unique chemical behavior and biological interactions. The compound appears as a crystalline solid and is soluble in various organic solvents, which facilitates its use in biochemical research and drug synthesis .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent. Notable activities include:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of farnesyltransferase (FTase), an enzyme involved in cancer cell proliferation. A study reported that modifications to the piperidine core led to a tenfold increase in FTase inhibition potency, highlighting the importance of structural variations .

- Receptor Interaction : Research indicates that this compound may interact with serotonin receptors, which could have implications for mood regulation and anxiety treatment.

- Anti-inflammatory and Analgesic Properties : The compound is noted for its potential use in synthesizing drugs with analgesic and anti-inflammatory activities, making it valuable in pain management therapies .

The mechanisms underlying the biological activity of this compound involve:

- Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, influencing physiological processes such as neurotransmission and enzyme activity.

- Modification Potential : The nitro group can be reduced to an amine, which alters the compound's biological activity and expands its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into how variations affect biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(2-Nitrophenyl)piperidine | C11H14N2O2 | Similar piperidine structure; different nitro position |

| 1-Methyl-4-(4-nitrophenyl)thio-piperidine | C12H16N2OS | Contains a thioether group; potential differences in activity |

| 3-(4-Nitrophenyl)pyrrolidine | C11H12N2O2 | Pyrrolidine ring instead of piperidine; differing biological activity |

This table illustrates how modifications can lead to significant changes in chemical behavior and biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Farnesyltransferase Inhibition : A study demonstrated that derivatives of this compound exhibit selective inhibition of FTase, which is crucial for targeting hormone-dependent tumors such as prostate cancer. The most potent inhibitor identified had an IC50 value of 1.9 nM .

- Antibacterial Activity : Research into related piperidine compounds showed promising antibacterial properties against various bacterial strains, suggesting that this compound could be explored for antimicrobial applications .

- Antitumor Properties : Investigations into carbohydrate derivatives of piperidin-4-one indicated enhanced antitumor activity when combined with specific carbohydrate moieties. This suggests that similar strategies could be employed with this compound to improve its efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)piperidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting nitroaryl halides with piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) achieves moderate yields (60–85%) . Refluxing in ethanol with catalytic piperidine has also been reported to improve regioselectivity .

- Critical Factors : Solvent polarity, temperature, and base strength significantly impact reaction efficiency. Lower yields in aqueous media suggest sensitivity to hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Analytical Strategy :

- ¹H/¹³C NMR : The nitrophenyl group produces distinct aromatic proton signals (δ 7.5–8.5 ppm) and quaternary carbon peaks near δ 125–140 ppm. Piperidine protons appear as a multiplet (δ 1.5–3.0 ppm) .

- IR : Strong NO₂ stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group .

- MS : Molecular ion peaks at m/z 206 (C₁₁H₁₄N₂O₂) with fragmentation patterns showing loss of NO₂ (46 amu) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Store in airtight containers away from oxidizers to prevent decomposition into toxic gases (e.g., NOₓ) .

- Emergency response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?

- Validation Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; purity ≥96% is achievable via recrystallization from ethanol .

- TLC : Monitor reaction progress using silica gel plates (eluent: hexane/ethyl acetate 3:1) with Rf ≈ 0.5 .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Key Insights :

- The nitro group enhances electron-withdrawing effects, improving binding to CNS receptors (e.g., dopamine D2 and serotonin 5-HT₂A) .

- Substituting the piperidine nitrogen with alkyl groups (e.g., methyl or benzyl) modulates lipophilicity and blood-brain barrier penetration .

- Experimental Design : Synthesize analogs with varied substituents and evaluate affinity via radioligand binding assays (IC₅₀ values) .

Q. How do computational models predict the pharmacokinetic properties of this compound?

- In Silico Approaches :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADME Prediction : Software like SwissADME estimates moderate oral bioavailability (F ≈ 30–40%) due to high logP (~2.8) .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

- Case Study : Discrepancies in receptor binding affinities may arise from assay conditions (e.g., buffer pH or temperature). Validate results using orthogonal methods:

- Compare radioligand displacement data with functional assays (e.g., cAMP inhibition) .

- Control for batch-to-batch purity variations via LC-MS .

Q. How can researchers stabilize this compound in aqueous formulations for in vivo studies?

- Formulation Challenges : The compound hydrolyzes in water (t₁/₂ < 24 hrs at pH 7.4). Solutions:

- Use cyclodextrin-based encapsulation to enhance solubility and stability .

- Prepare lyophilized powders reconstituted in PEG-400/saline mixtures immediately before dosing .

Q. Methodological Challenges

Q. What are the best practices for validating analytical methods when quantifying this compound in complex matrices?

- Validation Parameters :

- Linearity : R² ≥ 0.99 over 1–100 µg/mL (UV-Vis) .

- LOQ : 0.1 µg/mL achievable via LC-MS/MS with MRM transitions (206 → 160) .

Q. How can researchers address contradictory data on the compound’s thermal stability?

- Resolution : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, but conflicting reports may stem from impurities. Conduct DSC under inert gas (N₂) to isolate degradation pathways .

Q. Emerging Research Directions

Q. What novel applications of this compound are emerging in neuropharmacology?

Properties

IUPAC Name |

4-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSJZBOLNDWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579699 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-03-3 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.